molecular formula C16H21NO4 B14309530 Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate CAS No. 111479-52-8

Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate

Cat. No.: B14309530
CAS No.: 111479-52-8
M. Wt: 291.34 g/mol
InChI Key: YHNLAJMEMBHAIS-UHFFFAOYSA-N
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Description

Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a benzylideneamino group attached to a hexanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate typically involves the condensation of benzaldehyde with dimethyl 2-amino-2-methylhexanedioate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and scalability. The use of automated reactors and in-line purification systems ensures consistent product quality and reduces the need for extensive post-reaction processing.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(E)-phenylmethyleneamino]-2-methylhexanedioate
  • Dimethyl 2-[(E)-benzylideneamino]-2-ethylhexanedioate

Uniqueness

Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of ester and imine functionalities makes it versatile for various synthetic and research applications.

Properties

CAS No.

111479-52-8

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

dimethyl 2-(benzylideneamino)-2-methylhexanedioate

InChI

InChI=1S/C16H21NO4/c1-16(15(19)21-3,11-7-10-14(18)20-2)17-12-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3

InChI Key

YHNLAJMEMBHAIS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OC)(C(=O)OC)N=CC1=CC=CC=C1

Origin of Product

United States

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